6-碘喹啉-2-醇

描述

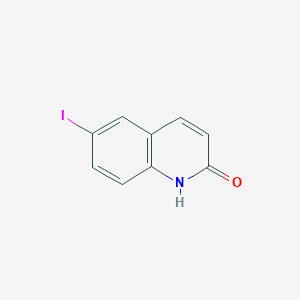

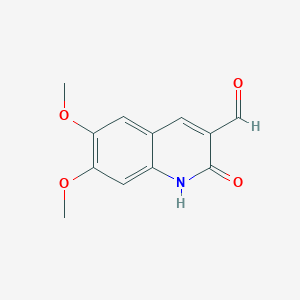

6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .Molecular Structure Analysis

The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .科学研究应用

有机合成中的亲电环化

高度取代的 3-碘喹啉的区域选择性合成与 6-碘喹啉-2-醇密切相关,展示了碘环化在创建功能化喹啉中的效用。这些化合物可以通过各种偶联反应进行进一步的功能化,展示了它们在有机合成中的多功能性 (Ali 等人,2011)。

生物活性化合物合成中的中间体

6-溴-4-碘喹啉的合成突出了其作为合成 GSK2126458 等化合物的中间体的意义,表明这种卤代喹啉在药物化学中的相关性 (Wang 等人,2015)。

抗真菌剂的开发

对 6-碘喹唑啉-4(3H)-酮衍生物(类似于 6-碘喹啉-2-醇)的研究导致了具有初步评估的杀真菌活性的新型化合物的产生。这表明此类衍生物在开发新的抗真菌治疗方法中的潜力 (El-Hashash 等人,2015)。

氨基羰基化反应

对 6-碘喹啉的氨基羰基化研究探索了合成喹啉-6-甲酰胺和喹啉-6-乙酰胺衍生物的有效合成途径。这项工作突出了反应条件对产物形成的影响,强调了此类化合物在合成有机化学中的作用 (Chniti 等人,2021)。

新型合成路线和抗菌筛选

探索导致 6-碘喹唑啉衍生物的新型合成路线及其随后的抗菌筛选揭示了这些化合物在制造抗菌剂中的潜力。此类研究强调了碘化喹啉在药物开发中的更广泛的适用性 (Alafeefy 等人,2011)。

安全和危害

The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

作用机制

Target of Action

It’s structurally similar to iodoquinol, a known amebicide used againstEntamoeba histolytica .

Mode of Action

Iodoquinol, a related compound, is known to act by chelating ferrous ions essential for metabolism

Result of Action

Given its structural similarity to iodoquinol, it may exhibit similar effects, such as acting against both cyst and trophozoites localized in the lumen of the intestine .

Action Environment

It’s worth noting that the compound should be stored at 4°c and protected from light .

生化分析

Biochemical Properties

6-Iodoquinolin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where 6-Iodoquinolin-2-ol acts as a chelating agent, binding to metal ions and affecting their availability and activity in biochemical processes . This interaction is crucial in studying the role of metal ions in enzymatic reactions and cellular functions.

Cellular Effects

6-Iodoquinolin-2-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Iodoquinolin-2-ol has been shown to modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 6-Iodoquinolin-2-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Iodoquinolin-2-ol binds to specific enzymes, inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity . Furthermore, 6-Iodoquinolin-2-ol can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Iodoquinolin-2-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Iodoquinolin-2-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 6-Iodoquinolin-2-ol can lead to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 6-Iodoquinolin-2-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to organs and tissues, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

6-Iodoquinolin-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 6-Iodoquinolin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of 6-Iodoquinolin-2-ol can influence its biological activity and effectiveness in biochemical assays.

Subcellular Localization

6-Iodoquinolin-2-ol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms by which 6-Iodoquinolin-2-ol exerts its effects at the cellular level.

属性

IUPAC Name |

6-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-01-3 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)